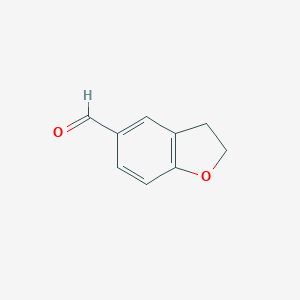

2,3-Dihydrobenzofuran-5-carboxaldehyde

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2,3-dihydro-1-benzofuran-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBVDBDZSOJGPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60204300 | |

| Record name | 2,3-Dihydrobenzofuran-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55745-70-5 | |

| Record name | 2,3-Dihydrobenzofuran-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55745-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydrobenzofuran-5-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055745705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydrobenzofuran-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydrobenzofuran-5-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,3-Dihydrobenzofuran-5-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of 2,3-Dihydrobenzofuran-5-carboxaldehyde (CAS No. 55745-70-5), a significant heterocyclic building block in organic synthesis and medicinal chemistry.[1][2] The document presents quantitative data in a structured format, outlines relevant experimental protocols, and includes a visual representation of a synthetic pathway.

Core Physical and Chemical Properties

This compound is an organic compound featuring a dihydrobenzofuran moiety substituted with an aldehyde group.[1] Its chemical structure plays a crucial role in its reactivity and applications.[1] The physical characteristics of this compound are essential for its handling, storage, and application in various chemical reactions.

The table below summarizes the key physical properties of this compound, compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O₂ | [1][3][4][5] |

| Molecular Weight | 148.16 g/mol | [1][3][4][5][6] |

| Appearance | Colorless to Light orange to Yellow clear liquid | [2][3] |

| Boiling Point | 88-89 °C at 0.1 mmHg | [4] |

| Density | 1.177 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.6000 | [4] |

| Flash Point | > 110 °C (> 230.0 °F) - closed cup | [4] |

| Purity | >96.0% (GC) / 97% | [2][3][4] |

Solubility

For practical applications in research and development, understanding the solubility of this compound is critical. The following protocols provide solubility data in different solvent systems:

-

10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: ≥ 2.5 mg/mL (16.87 mM); Clear solution.[7]

-

10% DMSO, 90% (20% SBE-β-CD in Saline): ≥ 2.5 mg/mL (16.87 mM); Clear solution.[7]

-

10% DMSO, 90% Corn Oil: ≥ 2.5 mg/mL (16.87 mM); Clear solution.[7]

It is noted that heating and/or sonication can be used to aid dissolution if precipitation or phase separation occurs.[7]

Experimental Protocols

While the provided literature does not detail the specific experimental methods used to determine each physical property (e.g., the exact ASTM standard for flash point determination), it does offer insight into the synthesis of related compounds, which is crucial for its production and purification prior to property analysis.

Synthesis of a Brominated Derivative from this compound

This protocol details the bromination of the parent compound, a common step in the synthesis of more complex derivatives.

-

Reactant Preparation: A solution of 2,3-dihydro-1-benzofuran-5-carbaldehyde (1.0 g, 6.75 mmol) is prepared in glacial acetic acid (8 ml).[8]

-

Addition of Reagents: Sodium acetate (B1210297) (664 mg, 8.1 mmol) and bromine (0.7 ml, 13.5 mmol) are added slowly to the solution at 10° C.[8]

-

Reaction: The mixture is stirred for 2 hours at room temperature.[8]

-

Work-up: The reaction is diluted with a saturated aqueous solution of sodium thiosulfate (B1220275) (10 ml) and washed with a saturated aqueous solution of sodium bicarbonate.[8]

-

Extraction and Isolation: The product is extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated in vacuo to yield the desired compound.[8]

This synthetic route is a foundational procedure for creating derivatives of this compound for further study and application.

Visualization of Synthetic Pathway

The following diagram illustrates the workflow for the synthesis of a brominated derivative of this compound, as described in the experimental protocol section.

Caption: Synthesis workflow for the bromination of this compound.

References

- 1. Buy this compound | 55745-70-5 [smolecule.com]

- 2. This compound 55745-70-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound 97 55745-70-5 [sigmaaldrich.com]

- 5. This compound | C9H8O2 | CID 735901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthesis routes of this compound [benchchem.com]

An In-Depth Technical Guide on the Chemical Structure and Bonding of 2,3-Dihydrobenzofuran-5-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydrobenzofuran-5-carboxaldehyde, a heterocyclic aromatic aldehyde, serves as a versatile scaffold in medicinal chemistry and organic synthesis. Its unique structural amalgamation of a dihydrobenzofuran moiety and a reactive carboxaldehyde group makes it a valuable precursor for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical structure, bonding, and physicochemical properties of this compound. It includes a detailed summary of its spectral characteristics, experimental protocols for its synthesis and key reactions, and a discussion of its relevance in the development of therapeutic agents. The information is presented to aid researchers and professionals in the fields of drug discovery and chemical synthesis in harnessing the potential of this important molecule.

Chemical Structure and Bonding

This compound (also known as 5-coumarancarboxaldehyde) possesses a bicyclic structure where a dihydrofuran ring is fused to a benzene (B151609) ring. An aldehyde group is substituted at the 5-position of the benzofuran (B130515) ring system.

Molecular Formula: C₉H₈O₂[1]

Molecular Weight: 148.16 g/mol [1][2]

CAS Number: 55745-70-5

Synonyms: 2,3-Dihydro-1-benzofuran-5-carbaldehyde, 5-Formyl-2,3-dihydrobenzofuran[3]

The core structure consists of a planar benzene ring fused to a non-planar dihydrofuran ring. The fusion of these two rings, along with the electronic influence of the oxygen heteroatom and the electron-withdrawing aldehyde group, dictates the molecule's chemical reactivity and physical properties. The bonding within the benzene ring is characterized by delocalized π-electrons, conferring aromatic stability. The dihydrofuran ring contains single bonds, allowing for some conformational flexibility. The aldehyde group, with its polarized carbon-oxygen double bond, is the primary site of nucleophilic attack and other characteristic aldehyde reactions.

Molecular Geometry

Physicochemical and Spectral Data

The physicochemical properties and spectral data are crucial for the identification, characterization, and application of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Boiling Point | 88-89 °C at 0.1 mmHg | |

| Density | 1.177 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.6000 |

Spectral Data

While a complete set of experimentally recorded spectra for this compound is not consistently published across all databases, the expected spectral features can be described based on its structure and data from related compounds.

1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the aliphatic protons of the dihydrofuran ring. The aromatic protons will appear in the downfield region (typically 7-8 ppm), with splitting patterns determined by their substitution. The aldehyde proton will be a singlet further downfield (around 9-10 ppm). The methylene (B1212753) protons of the dihydrofuran ring will appear as triplets in the upfield region (around 3-5 ppm).

13C NMR Spectroscopy: The carbon NMR spectrum will show signals for the carbonyl carbon of the aldehyde (around 190 ppm), the aromatic carbons (in the 110-160 ppm range), and the aliphatic carbons of the dihydrofuran ring (in the 20-80 ppm range).

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the aldehyde group, typically around 1700-1730 cm⁻¹. Other characteristic peaks will include C-H stretching vibrations for the aromatic and aliphatic protons, and C-O stretching for the ether linkage in the dihydrofuran ring. Aromatic aldehydes also show characteristic C-H stretching bands around 2850 and 2750 cm⁻¹.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 148). Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29). Fragmentation of the dihydrofuran ring may also be observed.

Experimental Protocols

Synthesis of this compound Derivatives

A common reaction involving this compound is electrophilic aromatic substitution. The following protocol describes the bromination of the aromatic ring.

Protocol: Bromination of 2,3-Dihydro-1-benzofuran-5-carbaldehyde [2]

-

Materials:

-

2,3-dihydro-1-benzofuran-5-carbaldehyde (1.0 g, 6.75 mmol)

-

Glacial acetic acid (8 ml)

-

Sodium acetate (B1210297) (664 mg, 8.1 mmol)

-

Bromine (0.7 ml, 13.5 mmol)

-

Saturated aqueous solution of sodium thiosulfate

-

Saturated aqueous solution of sodium bicarbonate

-

Ethyl acetate

-

Sodium sulfate

-

-

Procedure:

-

Dissolve 2,3-dihydro-1-benzofuran-5-carbaldehyde in glacial acetic acid in a suitable reaction vessel.

-

Add sodium acetate to the solution.

-

Cool the mixture to 10 °C.

-

Slowly add bromine to the reaction mixture.

-

Stir the reaction for 2 hours at room temperature.

-

Dilute the reaction mixture with a saturated aqueous solution of sodium thiosulfate.

-

Wash the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over sodium sulfate, and concentrate in vacuo to obtain the desired brominated product.

-

Synthetic Applications Workflow

This compound is a valuable intermediate in multi-step organic syntheses. The aldehyde functionality allows for a variety of transformations to build more complex molecular architectures.

References

A Comprehensive Technical Guide to 2,3-Dihydrobenzofuran-5-carboxaldehyde (CAS 55745-70-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,3-Dihydrobenzofuran-5-carboxaldehyde, a versatile bicyclic organic compound. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, fine chemicals, and biologically active molecules. This document consolidates its chemical and physical properties, spectroscopic data, synthesis protocols, and potential applications, with a focus on its relevance in medicinal chemistry and drug development.

Chemical and Physical Properties

This compound, also known as 5-coumarancarboxaldehyde, is a derivative of benzofuran (B130515).[1] Its structure consists of a benzene (B151609) ring fused to a dihydrofuran ring, with an aldehyde group at the 5-position.[2] This compound is typically a colorless to pale yellow liquid or solid, depending on its purity and the ambient conditions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 55745-70-5 | [2][3] |

| Molecular Formula | C₉H₈O₂ | [2][3] |

| Molecular Weight | 148.16 g/mol | [1][3] |

| Boiling Point | 88-89 °C at 0.1 mmHg | [4] |

| Density | 1.177 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.6000 | [4] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | |

| LogP | 2.02 | [5] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks/Signals |

| ¹H NMR | - Aldehyde proton (CHO): ~9.8 ppm (singlet).- Aromatic protons: ~7.0-7.8 ppm (multiplets).- Methylene protons adjacent to oxygen (-OCH₂-): ~4.6 ppm (triplet).- Methylene protons adjacent to the aromatic ring (-ArCH₂-): ~3.2 ppm (triplet). |

| ¹³C NMR | - Carbonyl carbon (C=O): ~190-200 ppm.- Aromatic carbons: ~110-160 ppm.- Methylene carbon adjacent to oxygen (-OCH₂-): ~70-80 ppm.- Methylene carbon adjacent to the aromatic ring (-ArCH₂-): ~25-35 ppm. |

| IR Spectroscopy | - C=O stretch (aromatic aldehyde): ~1705 cm⁻¹.[6][7]- C-H stretch (aldehyde): Two weak bands around 2750 and 2850 cm⁻¹.[6][8]- Aromatic C=C stretches: ~1450-1600 cm⁻¹.[8]- C-O stretch (ether): ~1050-1250 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular ion peak (M⁺): m/z = 148.- Fragmentation patterns may include the loss of CO (m/z = 120) and subsequent rearrangements of the dihydrobenzofuran ring. |

Synthesis and Experimental Protocols

A prevalent method for the synthesis of this compound is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic ring.[4]

Experimental Protocol: Vilsmeier-Haack Synthesis of this compound

This protocol is a generalized procedure based on literature descriptions.[4]

Materials:

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

5% Sodium bicarbonate solution

-

10% Brine solution

-

Ice water

Procedure:

-

In a dry reaction flask, dissolve 2,3-dihydrobenzofuran (1 equivalent) in N,N-dimethylformamide (approximately 4.2 equivalents).

-

Under constant stirring, slowly add phosphorus oxychloride (2 equivalents) dropwise to the solution. It is crucial to control the temperature of the reaction mixture between 80°C and 85°C.

-

Maintain the reaction mixture at this temperature and continue stirring for 4 to 5 hours. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully pour the reaction mixture into ice water to quench the reaction.

-

Extract the organic layer with toluene.

-

Wash the organic layer sequentially with a 5% sodium bicarbonate solution and a 10% brine solution to neutralize any remaining acid and remove residual DMF.

-

Remove the toluene solvent from the washed organic layer by distillation under reduced pressure at a temperature of 50°C to 60°C.

-

The resulting crude product can be further purified, for example by vacuum distillation, to yield this compound.

Synthesis workflow for this compound.

Chemical Reactivity and Applications

The aldehyde functional group in this compound makes it a versatile building block in organic synthesis. It can undergo a variety of chemical transformations, including oxidation, reduction, and condensation reactions, to yield a wide range of derivatives.

Its primary applications are in:

-

Organic Synthesis: It serves as a precursor for the synthesis of more complex molecules, including various heterocyclic compounds.

-

Medicinal Chemistry: The 2,3-dihydrobenzofuran scaffold is present in numerous biologically active natural products and synthetic compounds. This makes its derivatives interesting candidates for drug discovery programs.

Biological Activity

While specific biological data for this compound is limited, the broader class of benzofuran derivatives has been extensively studied and shown to exhibit a range of pharmacological activities.

-

Antimicrobial Activity: Various derivatives of benzofuran have demonstrated promising activity against a spectrum of bacterial and fungal strains. The specific activity is highly dependent on the nature and position of substituents on the benzofuran core.

-

Antioxidant Activity: The phenolic-like structure of some benzofuran derivatives imparts them with antioxidant properties, which are of interest for conditions associated with oxidative stress.

Experimental Protocol: General Workflow for Antimicrobial Susceptibility Testing

A common method to assess the antimicrobial activity of a compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials:

-

Test compound (e.g., a derivative of this compound)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Positive control (known antibiotic/antifungal)

-

Negative control (solvent vehicle)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive and negative control wells.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow for antimicrobial susceptibility testing.

Safety and Handling

This compound is classified as a respiratory sensitizer (B1316253) and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[9] It is also reported to cause skin and serious eye irritation.[1]

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement(s) |

| GHS08 (Health Hazard) | Danger | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P284: In case of inadequate ventilation wear respiratory protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P342 + P311: If experiencing respiratory symptoms: Call a POISON CENTER/doctor.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

It is recommended to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For operations with a risk of inhalation, a suitable respirator should be used. Store in a cool, dry place away from incompatible materials.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. CAS 55745-70-5: this compound [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. 2,3-Dihydrobenzo[b]furan-5-carbaldehyde | 55745-70-5 [chemicalbook.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound | C9H8O2 | CID 735901 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data for 2,3-Dihydrobenzofuran-5-carboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2,3-Dihydrobenzofuran-5-carboxaldehyde, a key intermediate in the synthesis of various biologically active molecules. The guide includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. Furthermore, it outlines the experimental protocols for acquiring this data and provides a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 9.82 | s | - | 1H | CHO |

| 7.65 | d | 1.8 | 1H | H-4 |

| 7.60 | dd | 8.4, 1.8 | 1H | H-6 |

| 6.89 | d | 8.4 | 1H | H-7 |

| 4.63 | t | 8.8 | 2H | O-CH₂ |

| 3.25 | t | 8.8 | 2H | Ar-CH₂ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 190.8 | C=O (Aldehyde) |

| 164.5 | C-7a |

| 131.9 | C-5 |

| 130.4 | C-4 |

| 128.2 | C-6 |

| 124.9 | C-3a |

| 109.4 | C-7 |

| 72.3 | O-CH₂ |

| 29.5 | Ar-CH₂ |

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2926 | Medium | C-H stretch (aliphatic) |

| 2835, 2739 | Medium | C-H stretch (aldehyde) |

| 1685 | Strong | C=O stretch (aromatic aldehyde) |

| 1608, 1485 | Medium-Strong | C=C stretch (aromatic) |

| 1265 | Strong | C-O stretch (ether) |

Sample State: Neat

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 148 | 100 | [M]⁺ (Molecular Ion) |

| 147 | 95 | [M-H]⁺ |

| 119 | 55 | [M-CHO]⁺ |

| 91 | 40 | [C₇H₇]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance 400 MHz spectrometer was used for acquiring both ¹H and ¹³C NMR spectra.

Sample Preparation: Approximately 10-15 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 16 ppm

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Temperature: 298 K

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 240 ppm

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Temperature: 298 K

Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory was utilized.

Sample Preparation: A small drop of neat this compound was placed directly onto the ATR crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Data Format: Transmittance

Data Processing: A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source was used.

Sample Preparation: A dilute solution of this compound was prepared in dichloromethane.

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C, held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

Data Analysis: The mass spectrum corresponding to the chromatographic peak of the target compound was analyzed to determine the fragmentation pattern.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using the spectroscopic techniques described.

Solubility Profile of 2,3-Dihydrobenzofuran-5-carboxaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2,3-Dihydrobenzofuran-5-carboxaldehyde, a key intermediate in the synthesis of various biologically active compounds. Understanding the solubility of this compound is critical for its effective use in organic synthesis, medicinal chemistry, and drug development, ensuring optimal conditions for reactions, formulations, and biological assays.

Core Quantitative Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, through a comprehensive review of supplier technical datasheets, a key solubility parameter has been identified.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (M) | Citation |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 | 0.675 | [1] |

Further experimental determination is required to establish a comprehensive solubility profile in other common organic solvents.

Qualitative Solubility Assessment

Based on the chemical structure of this compound, which features a polar aldehyde group and a moderately nonpolar dihydrobenzofuran backbone, a qualitative estimation of its solubility in various organic solvents can be inferred. It is expected to exhibit good solubility in polar aprotic solvents like DMSO and DMF, and moderate to good solubility in alcohols such as methanol (B129727) and ethanol. Its solubility is likely to be lower in nonpolar solvents like hexanes.

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound in a specific solvent. The following protocol provides a detailed methodology for this experiment.

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or orbital incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated quantitative analytical method.

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker. The temperature should be controlled and recorded (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

-

-

Phase Separation:

-

After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the suspension at a high speed.

-

Carefully withdraw the supernatant (the clear, saturated solution) using a syringe and filter it through a syringe filter into a clean vial. This step is critical to prevent any undissolved solid from being included in the analysis.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC method. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of solubility using the shake-flask method.

Signaling Pathways and Logical Relationships

In the context of solubility determination, there are no biological signaling pathways involved. The logical relationship is a linear experimental workflow, as depicted in the diagram above. This workflow ensures a systematic and reproducible measurement of the thermodynamic solubility of this compound in a given organic solvent. Adherence to this protocol is essential for generating high-quality, reliable data for research and development purposes.

References

An In-depth Technical Guide to 2,3-Dihydrobenzofuran-5-carboxaldehyde: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dihydrobenzofuran-5-carboxaldehyde, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document details its discovery and historical context, offering insights into its emergence as a valuable synthetic intermediate. A thorough examination of various synthetic routes is presented, including classical and modern methodologies. Detailed experimental protocols for key synthetic transformations are provided, alongside a comparative analysis of their efficiencies. Furthermore, this guide includes visualizations of synthetic workflows to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound, also known as 5-coumarancarboxaldehyde, is a versatile organic compound featuring a dihydrobenzofuran core with a formyl group at the 5-position. This unique structural motif makes it a valuable precursor in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific functionalities.[1] Its derivatives have been investigated for a range of biological activities, including potential antimicrobial and antioxidant properties.[1] The presence of both the heterocyclic ring system and the reactive aldehyde group allows for diverse chemical modifications, making it a focal point for researchers in synthetic and medicinal chemistry.

Discovery and History

The precise historical account of the initial discovery and synthesis of this compound is not extensively documented in a single seminal publication. Its development is intertwined with the broader exploration of benzofuran (B130515) chemistry. The core structure, 2,3-dihydrobenzofuran (B1216630) (coumaran), has been known for a longer period.

The introduction of the formyl group at the 5-position likely emerged from the application of established formylation reactions to the 2,3-dihydrobenzofuran scaffold. Key historical formylation methods that are applicable to such electron-rich aromatic systems include:

-

The Reimer-Tiemann Reaction: First reported by Karl Reimer and Ferdinand Tiemann in 1876, this reaction facilitates the ortho-formylation of phenols using chloroform (B151607) in a basic medium.[2][3][4][5]

-

The Gattermann-Koch Reaction: Developed by Ludwig Gattermann and Julius Arnold Koch, this method utilizes carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst to formylate aromatic compounds.[6][7][8][9]

-

The Vilsmeier-Haack Reaction: Discovered by Anton Vilsmeier and Albrecht Haack in 1927, this reaction employs a Vilsmeier reagent (typically formed from a substituted amide like DMF and phosphorus oxychloride) for the formylation of electron-rich aromatic and heteroaromatic compounds.[10][11][12]

-

The Duff Reaction (or Hexamine Aromatic Formylation): Named after James Cooper Duff, this reaction uses hexamine as the formylating agent for electron-donating aromatic compounds, such as phenols.[13][14]

While the exact first synthesis of this compound is not definitively cited in the immediate search results, a classical synthetic route involves a multi-step process starting from p-hydroxybenzaldehyde. This pathway includes bromination followed by O-alkylation and subsequent cyclization, representing an early approach to constructing the dihydrobenzofuran ring system, which could then be formylated.[1]

Synthetic Routes

Several synthetic strategies have been developed for the preparation of this compound. These can be broadly categorized into direct formylation of the pre-formed dihydrobenzofuran ring and construction of the formyl-substituted ring system from acyclic precursors.

Formylation of 2,3-Dihydrobenzofuran

This approach involves the direct introduction of a formyl group onto the 2,3-dihydrobenzofuran (coumaran) ring. The electron-donating nature of the ether oxygen directs electrophilic substitution to the para-position (position 5).

-

Vilsmeier-Haack Reaction: This is a common and effective method for the formylation of 2,3-dihydrobenzofuran. The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile.[15]

-

Duff Reaction: This method utilizes hexamethylenetetramine in the presence of an acid, such as trifluoroacetic acid, to introduce a formyl group. While traditionally used for phenols, modifications have expanded its scope to other activated aromatic rings.[13]

-

Gattermann-Koch Reaction: This reaction is generally suitable for the formylation of aromatic hydrocarbons but is not typically applied to phenols or phenol (B47542) ethers.[7][8]

Synthesis from Acyclic Precursors

This strategy involves building the dihydrobenzofuran ring system with the aldehyde functionality already incorporated or introduced during the sequence.

-

From Substituted Phenols: A common route starts with a suitably substituted phenol. For instance, a multi-step synthesis can begin with the bromination of p-hydroxybenzaldehyde, followed by O-alkylation with an ethylene (B1197577) dihalide and subsequent intramolecular cyclization to form the dihydrofuran ring.[1]

-

From Prenylated Phenolic Precursors: A consecutive linear synthesis has been reported starting from prenylated phenolic precursors, leading to the formation of 2-(isopropyl-1'-ol)-2,3-dihydrobenzofuran-5-carboxaldehyde.[16]

Modern Synthetic Methods

Recent advancements in organic synthesis have introduced more sophisticated and efficient methods for the construction of the dihydrobenzofuran skeleton. While not always directly yielding the 5-carboxaldehyde, these methods provide access to precursors that can be readily converted. These include transition metal-catalyzed reactions, such as those involving rhodium and palladium, which facilitate C-H activation and cycloaddition reactions.[17][18]

Data Presentation: Comparison of Synthetic Routes

| Reaction | Starting Material | Reagents and Conditions | Yield (%) | Reaction Time | Temperature (°C) | Reference |

| Vilsmeier-Haack | 2,3,6,7-Tetrahydrofuro[2,3-f]benzofuran | POCl₃, DMF, DCM | Not specified | 2-4 hours | 0 to RT | [15] |

| Duff Reaction (Microwave) | Hydroxy Coumarins | HMTA, TFAA, Microwave (800W) | Excellent | 3 minutes | Not specified | [13] |

| Synthesis from Epoxide | Methyl 3-((3,3-dimethyloxiran-2-yl)methyl)-4-hydroxybenzoate | LiAlH₄, THF | 72 | Not specified | 0 to RT | [16] |

| Bromination of Aldehyde | 2,3-Dihydro-1-benzofuran-5-carbaldehyde | NaOAc, Bromine, Acetic Acid | 91 | 2 hours | 10 to RT | [19] |

Note: Data for direct formylation of 2,3-dihydrobenzofuran to the 5-carboxaldehyde derivative with specific yields were not available in the search results. The Vilsmeier-Haack reaction shown is on a related tetrahydrofurobenzofuran system.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-hydroxypropan-2-yl)-2,3-dihydrobenzofuran-5-carbaldehyde from an Epoxide Precursor[16]

This protocol describes the reduction of a methyl ester to a primary alcohol, which is then oxidized to the aldehyde.

Step 1: Reduction of the Ester

-

To a solution of methyl 2-(2-hydroxypropan-2-yl)-2,3-dihydrobenzofuran-5-carboxylate (0.45 g) in tetrahydrofuran (B95107) (THF), add lithium aluminum hydride (LiAlH₄) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by the careful addition of water, followed by 15% aqueous sodium hydroxide (B78521) and then more water.

-

Filter the resulting mixture and wash the solid with ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the corresponding alcohol.

Step 2: Oxidation to the Aldehyde

-

Dissolve the alcohol from the previous step in dichloromethane (B109758) (DCM).

-

Add pyridinium (B92312) chlorochromate (PCC) to the solution and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of silica (B1680970) gel, washing with DCM.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (ethyl acetate/n-hexane) to yield 2-(2-hydroxypropan-2-yl)-2,3-dihydrobenzofuran-5-carbaldehyde.

Protocol 2: Vilsmeier-Haack Formylation of 2,3,6,7-Tetrahydrofuro[2,3-f]benzofuran[15]

This protocol details the introduction of a formyl group onto a related dihydrobenzofuran scaffold.

-

In a suitable reaction vessel, dissolve 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) dropwise to N,N-dimethylformamide (DMF) at 0 °C.

-

Add the freshly prepared Vilsmeier reagent dropwise to the solution of the precursor over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution at 0 °C.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

-

Purify the product by column chromatography on silica gel.

Protocol 3: Duff Formylation of Hydroxy Coumarins under Microwave Irradiation[13]

This protocol describes a rapid formylation of a related heterocyclic system.

-

Dissolve the hydroxy coumarin (B35378) (1 mmol) and hexamethylenetetramine (HMTA, 3 mmol) in 10 ml of trifluoroacetic acid (TFAA).

-

Irradiate the mixture in a microwave reactor at 800 W for 3 minutes with stirring.

-

Monitor the reaction by TLC.

-

After completion, treat the reaction mixture with a 1:1 hot solution of concentrated sulfuric acid and water and boil for 30 minutes.

-

Extract the product with ethyl acetate.

-

Collect the solid product upon evaporation of the ethyl acetate.

Visualizations

Synthetic Workflow Diagrams

Caption: Synthesis of a substituted this compound.

Caption: General workflow for the Vilsmeier-Haack formylation.

Conclusion

This compound stands as a pivotal intermediate in the realm of organic synthesis. While its early history is closely linked to the development of classical formylation reactions, modern synthetic organic chemistry continues to provide novel and more efficient pathways for its preparation. The collection of synthetic routes and detailed experimental protocols herein serves as a valuable resource for researchers aiming to utilize this versatile building block in the design and synthesis of new molecules with potential applications in drug discovery and materials science. The provided workflows offer a clear visual guide to the key synthetic transformations, further aiding in the practical application of this knowledge.

References

- 1. researchgate.net [researchgate.net]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. benchchem.com [benchchem.com]

- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 5. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 6. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 7. testbook.com [testbook.com]

- 8. byjus.com [byjus.com]

- 9. scienceinfo.com [scienceinfo.com]

- 10. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 11. m.youtube.com [m.youtube.com]

- 12. ijpcbs.com [ijpcbs.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Duff reaction - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. acgpubs.org [acgpubs.org]

- 17. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 18. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis routes of this compound [benchchem.com]

Reactivity Profile of the Aldehyde Group in 2,3-Dihydrobenzofuran-5-carboxaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of the aldehyde group in 2,3-dihydrobenzofuran-5-carboxaldehyde. This versatile building block is of significant interest in medicinal chemistry and organic synthesis due to the unique electronic properties conferred by the dihydrobenzofuran ring system. This document details key chemical transformations, including electrophilic substitution, condensation reactions, oxidation, reduction, and carbon-carbon bond-forming reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to facilitate its application in research and drug development.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[1] The aldehyde functional group, positioned at the 5-position of the dihydrobenzofuran scaffold, serves as a versatile handle for molecular elaboration. The dihydrofuran ring fused to the benzene (B151609) ring influences the reactivity of the aromatic system and the attached aldehyde group. This guide explores the chemical behavior of this aldehyde, providing researchers with the necessary information for its effective utilization in synthetic strategies. The 2,3-dihydrobenzofuran (B1216630) moiety itself is considered a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications, including antimicrobial, antioxidant, and enzyme inhibitory activities.[1][2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties and spectroscopic data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₂ | [3] |

| Molecular Weight | 148.16 g/mol | [4] |

| CAS Number | 55745-70-5 | [4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 88-89 °C at 0.1 mmHg | [4] |

| Density | 1.177 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.6000 | [4] |

Spectroscopic Data:

Reactivity of the Aldehyde Group

The aldehyde group in this compound is a highly reactive functional group, susceptible to a variety of chemical transformations. Its reactivity is influenced by the electronic nature of the dihydrobenzofuran ring system.

Electrophilic Aromatic Substitution

While the primary focus is the aldehyde's reactivity, it's important to note that the dihydrobenzofuran ring can undergo electrophilic aromatic substitution. The position of substitution will be directed by the existing substituents. A notable example is the bromination of the aromatic ring.

Experimental Protocol: Bromination of this compound [6]

-

Reaction: To a solution of this compound (1.0 g, 6.75 mmol) in glacial acetic acid (8 mL), add sodium acetate (B1210297) (664 mg, 8.1 mmol).

-

Addition of Bromine: Slowly add bromine (0.7 mL, 13.5 mmol) at 10 °C.

-

Reaction Time: Stir the reaction mixture for 2 hours at room temperature.

-

Work-up:

-

Dilute the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) (10 mL).

-

Wash with a saturated aqueous solution of sodium bicarbonate.

-

Extract with ethyl acetate.

-

Combine the organic layers, dry over sodium sulfate, and concentrate in vacuo.

-

-

Yield: 1.4 g (91%) of the desired brominated product.[6]

Condensation Reactions

The aldehyde group readily participates in condensation reactions with active methylene (B1212753) compounds, such as in the Knoevenagel condensation.

General Protocol: Knoevenagel Condensation

-

Reaction Setup: In a suitable solvent (e.g., ethanol), dissolve the active methylene compound (e.g., malononitrile, 1.0 equiv.) and this compound (1.0 equiv.).

-

Catalyst: Add a catalytic amount of a base (e.g., piperidine, sodium ethoxide).

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating.

-

Work-up: After completion (monitored by TLC), the product can often be isolated by filtration if it precipitates, or by extraction after quenching the reaction.

Carbon-Carbon Bond Forming Reactions

Wittig Reaction: The Wittig reaction is a powerful tool for converting aldehydes into alkenes. The aldehyde group of this compound can react with a phosphorus ylide to form a substituted styrene (B11656) derivative.

General Protocol: Wittig Reaction

-

Ylide Formation: Prepare the phosphorus ylide by reacting a phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide) with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF.

-

Reaction with Aldehyde: Add a solution of this compound to the ylide solution at a low temperature (e.g., 0 °C to room temperature).

-

Work-up: After the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, dry, and purify by chromatography.

Oxidation

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2,3-dihydrobenzofuran-5-carboxylic acid, which is another valuable synthetic intermediate.

General Protocol: Oxidation to Carboxylic Acid

-

Oxidizing Agent: A variety of oxidizing agents can be used, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like sodium chlorite (B76162) (NaClO₂). A common laboratory method involves potassium dichromate(VI) in sulfuric acid.

-

Reaction Conditions: The aldehyde is typically heated under reflux with an excess of the oxidizing agent to ensure complete conversion.

-

Work-up: The work-up procedure depends on the oxidant used. For chromium-based oxidants, careful quenching and removal of chromium salts are necessary. The carboxylic acid product is then isolated by extraction.

Reductive Amination

Reductive amination is a key transformation for introducing nitrogen-containing functional groups. The aldehyde reacts with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

General Protocol: Reductive Amination

-

Reaction Setup: Dissolve this compound and the desired amine (primary or secondary) in a suitable solvent (e.g., dichloroethane, methanol).

-

Reducing Agent: Add a mild reducing agent that selectively reduces the iminium ion, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN).

-

Reaction Conditions: Stir the reaction mixture at room temperature until the reaction is complete.

-

Work-up: Quench the reaction with water or a basic solution, and extract the amine product. Purification is typically achieved by column chromatography.

Computational Analysis of Reactivity

While specific computational studies on this compound were not found in the literature search, Density Functional Theory (DFT) calculations can provide valuable insights into its electronic properties and reactivity. Such studies could be employed to:

-

Calculate the partial charge on the carbonyl carbon: A higher positive charge would indicate greater electrophilicity and susceptibility to nucleophilic attack.

-

Determine the HOMO-LUMO energy gap: A smaller energy gap generally suggests higher reactivity.

-

Model reaction pathways: Computational modeling can help to elucidate the mechanisms of the reactions described above and predict the stereochemical outcomes.

Based on the principles of organic chemistry, the dihydrobenzofuran ring is expected to be a weak electron-donating group through resonance, which might slightly decrease the reactivity of the aldehyde compared to benzaldehyde (B42025) with a strong electron-withdrawing group. However, the aldehyde remains a highly reactive functional group.

Applications in Drug Discovery and Development

The 2,3-dihydrobenzofuran scaffold is a core component of many biologically active compounds. The aldehyde at the 5-position provides a crucial entry point for the synthesis of derivatives with potential therapeutic applications. For instance, derivatives of 2,3-dihydrobenzofuran have been investigated as:

-

mPGES-1 inhibitors: For the treatment of inflammation and cancer.[2]

-

PARP-1 inhibitors: For cancer therapy.[7]

-

Antimicrobial and antioxidant agents. [1]

The reactions detailed in this guide are fundamental to the synthesis of libraries of 2,3-dihydrobenzofuran derivatives for screening in drug discovery programs.

Conclusion

The aldehyde group in this compound exhibits a rich and versatile reactivity profile, making it a valuable tool for organic synthesis and medicinal chemistry. It readily undergoes a wide range of transformations, including condensation reactions, oxidation, reductive amination, and carbon-carbon bond-forming reactions like the Wittig reaction. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in the synthesis of complex molecules and in the development of novel therapeutic agents. Further computational studies are encouraged to gain a deeper, quantitative understanding of its reactivity.

References

- 1. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bg.copernicus.org [bg.copernicus.org]

- 3. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocycles Using 2,3-Dihydrobenzofuran-5-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 2,3-dihydrobenzofuran-5-carboxaldehyde as a key starting material. The synthesized chalcones, pyrimidines, and pyridines are of significant interest in medicinal chemistry due to the prevalence of the benzofuran (B130515) moiety in a wide array of biologically active compounds. Benzofuran derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

The protocols outlined below are based on established multi-component and sequential reaction strategies, offering efficient routes to novel heterocyclic scaffolds.

Synthesis of 2,3-Dihydrobenzofuran (B1216630) Chalcones

Chalcones serve as versatile intermediates for the synthesis of various heterocyclic systems, including pyrimidines and pyridines. The Claisen-Schmidt condensation of this compound with various acetophenones provides a straightforward route to a library of 2,3-dihydrobenzofuran appended chalcones. An efficient and environmentally friendly approach involves the use of ultrasound irradiation.

Experimental Protocol: Ultrasound-Promoted Synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-phenylprop-2-en-1-one

-

In a 50 mL round-bottom flask, combine this compound (1.0 mmol, 148.16 mg) and acetophenone (B1666503) (1.0 mmol, 120.15 mg).

-

Add ethanol (B145695) (5 mL) to the mixture.

-

To this solution, add a freshly prepared aqueous solution of NaOH (20 mmol in 2 mL of water).

-

Submerge the flask in an ultrasonic bath and irradiate at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to afford the pure chalcone.

| Entry | Substituted Acetophenone | Product | Reaction Time (min) | Yield (%) |

| 1 | Acetophenone | (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-phenylprop-2-en-1-one | 15 | 92 |

| 2 | 4-Methylacetophenone | (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(p-tolyl)prop-2-en-1-one | 20 | 90 |

| 3 | 4-Methoxyacetophenone | (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | 18 | 94 |

| 4 | 4-Chloroacetophenone | (E)-1-(4-chlorophenyl)-3-(2,3-dihydrobenzofuran-5-yl)prop-2-en-1-one | 25 | 88 |

| 5 | 4-Nitroacetophenone | (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(4-nitrophenyl)prop-2-en-1-one | 30 | 85 |

Table 1: Synthesis of 2,3-Dihydrobenzofuran Chalcone Derivatives using Ultrasound Irradiation.[1]

Ultrasound-promoted synthesis of 2,3-dihydrobenzofuran chalcones.

Synthesis of 2,3-Dihydrobenzofuran-Substituted Pyrimidines

The synthesized chalcones can be readily converted to pyrimidine (B1678525) derivatives through condensation with urea (B33335), thiourea, or guanidine. These reactions provide access to a variety of substituted pyrimidines with potential biological activities.

Experimental Protocol: Synthesis of 4-(5-substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol

-

In a round-bottom flask, dissolve the appropriate (2E)-1-(5-substituted-1-benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one (chalcone) (1 mmol) and urea (1 mmol) in ethanol.

-

Add alcoholic potassium hydroxide (B78521) solution and stir the reaction mixture continuously for 5-6 hours at room temperature.

-

Monitor the reaction progress using TLC.

-

Upon completion, pour the reaction mixture into crushed ice with constant stirring.

-

Neutralize the mixture with 10% NaHCO₃ solution.

-

Filter the precipitated product, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure pyrimidine derivative.[2]

| Entry | Chalcone Starting Material | Reagent | Product | Yield (%) |

| 1 | (2E)-1-(Benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one | Urea | 4-(Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol | 79 |

| 2 | (2E)-1-(Benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one | Thiourea | 4-(Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol | 76 |

| 3 | (2E)-1-(Benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one | Guanidine HCl | 4-(Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine | 83 |

Table 2: Synthesis of Pyrimidine Derivatives from Benzofuran Chalcones.[2]

Synthesis of pyrimidines from 2,3-dihydrobenzofuran chalcones.

One-Pot Synthesis of 2-Amino-3-cyanopyridines

A highly efficient one-pot, four-component reaction provides access to substituted 2-amino-3-cyanopyridines. This method involves the condensation of an aldehyde, an acetophenone derivative, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297).

Experimental Protocol: General Procedure for the Synthesis of 2-Amino-3-cyanopyridines

-

In a reaction vessel, combine the aldehyde (2 mmol), a substituted acetophenone (2 mmol), malononitrile (2 mmol), and ammonium acetate (2.5 mmol).

-

Add a catalytic amount of N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) (0.05 g).

-

Heat the mixture at 100 °C with stirring for the appropriate time (monitored by TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add 5 mL of cold 95% ethanol to the reaction mixture.

-

Filter the solid product, wash with cold ethanol, and dry to obtain the crude product.

-

Recrystallize from ethanol to yield the pure 2-amino-3-cyanopyridine (B104079) derivative.[3]

| Entry | Aldehyde | Substituted Acetophenone | Reaction Time (min) | Yield (%) |

| 1 | Benzaldehyde | Acetophenone | 30 | 92 |

| 2 | 4-Chlorobenzaldehyde | Acetophenone | 25 | 95 |

| 3 | 4-Methoxybenzaldehyde | Acetophenone | 40 | 88 |

| 4 | Benzaldehyde | 4-Methylacetophenone | 35 | 90 |

| 5 | Benzaldehyde | 4-Chloroacetophenone | 30 | 94 |

Table 3: One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives.[3]

One-pot synthesis of 2-amino-3-cyanopyridines.

Biological Activity and Signaling Pathway Inhibition

Heterocyclic compounds incorporating the benzofuran scaffold have been identified as potent anti-inflammatory agents. Their mechanism of action often involves the inhibition of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

Certain benzofuran-heterocyclic hybrids have been shown to exert their anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the NF-κB and MAPK signaling cascades.[4] This includes the inhibition of IKKα/IKKβ, IκBα, and p65 in the NF-κB pathway, and ERK, JNK, and p38 in the MAPK pathway.[5] The inhibition of these kinases prevents the downstream signaling that leads to the production of pro-inflammatory mediators.

Inhibition of NF-κB and MAPK signaling pathways by benzofuran-heterocycle hybrids.

References

- 1. Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature [scielo.org.za]

- 2. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions [comptes-rendus.academie-sciences.fr]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 2,3-Dihydrobenzofuran-5-carboxaldehyde in Medicinal Chemistry: A Building Block for Bioactive Molecules

Application Note: 2,3-Dihydrobenzofuran-5-carboxaldehyde is a versatile heterocyclic aldehyde that serves as a crucial starting material in the synthesis of a wide array of biologically active compounds. Its unique structure, featuring a dihydrobenzofuran scaffold fused to a reactive aldehyde group, makes it an attractive building block for medicinal chemists. This scaffold is present in numerous natural products and synthetic molecules exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.[1][2][3] The aldehyde functionality readily participates in various chemical transformations, such as Claisen-Schmidt condensations to form chalcones, which are key intermediates for the synthesis of pyrazolines and other heterocyclic systems.[4][5][6] This application note provides detailed protocols for the synthesis of chalcone (B49325) and pyrazoline derivatives from this compound and summarizes the biological activities of related compounds, highlighting its potential in drug discovery and development.

Key Applications in Medicinal Chemistry

Derivatives synthesized from this compound have shown promise in several therapeutic areas:

-

Anti-inflammatory Activity: The 2,3-dihydrobenzofuran (B1216630) moiety is a recognized pharmacophore in the design of anti-inflammatory agents.[1] Chalcones derived from this aldehyde have the potential to inhibit key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[7][8] Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines (e.g., IL-6, TNF-α).[2][7]

-

Anticancer Activity: The benzofuran (B130515) and dihydrobenzofuran cores are found in numerous compounds with potent anticancer properties.[3][9][10] Chalcones and their subsequent heterocyclic derivatives, such as pyrazolines, synthesized from this compound, are being investigated for their cytotoxic effects against various cancer cell lines.[3][9][11] The mechanism of action often involves the induction of apoptosis and inhibition of key enzymes involved in cancer progression.[9]

-

Antimicrobial and Antioxidant Activity: Various derivatives of 2,3-dihydrobenzofuran have demonstrated significant antimicrobial and antioxidant activities, making this scaffold a valuable starting point for the development of new agents to combat infectious diseases and oxidative stress-related conditions.

Experimental Protocols

Protocol 1: Synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-phenylprop-2-en-1-one (A Chalcone Derivative)

This protocol is adapted from the Claisen-Schmidt condensation method described by Adole et al. (2020) for the synthesis of chalcones under ultrasonic irradiation.[4]

Materials:

-

This compound

-

Potassium hydroxide (B78521) (KOH)

-

Distilled water

-

Round bottom flask (50 mL)

-

Ultrasonic bath

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

In a 50 mL round bottom flask, combine this compound (1.0 mmol) and acetophenone (1.0 mmol).

-

Add 10 mL of ethanol to the flask and stir the mixture until all solids are dissolved.

-

To this solution, add an aqueous solution of potassium hydroxide (10% w/v, 2.0 mL) dropwise while stirring.

-

Place the reaction flask in an ultrasonic bath and irradiate the mixture at room temperature for 30-45 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, pour the reaction mixture into a beaker containing crushed ice (50 g).

-

Acidify the mixture with dilute HCl (1 M) until it is neutral to pH paper.

-

The solid chalcone product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold distilled water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from ethanol to yield the pure (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-phenylprop-2-en-1-one.

Protocol 2: Synthesis of 5-(2,3-dihydrobenzofuran-5-yl)-3-phenyl-1H-pyrazole (A Pyrazoline Derivative)

This protocol describes the synthesis of a pyrazoline derivative from the chalcone synthesized in Protocol 1, adapted from general procedures for pyrazoline synthesis from chalcones.[5][12][13][14]

Materials:

-

(E)-3-(2,3-dihydrobenzofuran-5-yl)-1-phenylprop-2-en-1-one (from Protocol 1)

-

Glacial acetic acid

-

Ethanol

-

Round bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

In a 50 mL round bottom flask, dissolve the chalcone (1.0 mmol) from Protocol 1 in 15 mL of ethanol.

-

To this solution, add hydrazine hydrate (2.0 mmol) and a catalytic amount of glacial acetic acid (0.5 mL).

-

Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing cold water (50 mL).

-

The solid pyrazoline product will precipitate.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

The crude pyrazoline can be purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data

The following tables summarize the biological activities of various dihydrobenzofuran and chalcone derivatives, providing an indication of the potential efficacy of compounds synthesized from this compound.

Table 1: Anti-inflammatory Activity of Fluorinated Dihydrobenzofuran Derivatives [2]

| Compound | Target | IC50 (µM) |

| Difluoro-dihydrobenzofuran derivative | IL-6 production | 1.2 - 9.04 |

| Difluoro-dihydrobenzofuran derivative | CCL2 production | 1.5 - 19.3 |

| Difluoro-dihydrobenzofuran derivative | Nitric Oxide (NO) production | 2.4 - 5.2 |

| Difluoro-dihydrobenzofuran derivative | Prostaglandin E2 (PGE2) production | 1.1 - 20.5 |

Table 2: Anticancer Activity of Benzofuran-based Chalcone and Other Derivatives

| Compound Class | Cancer Cell Line | Activity | Reference |

| Benzofuran-based Chalcone | HeLa | IC50 = 3.18 - 6.36 µM | [11] |

| Benzofuran-based Chalcone | HCT-116 | IC50 = 1.71 µM | [9] |

| Benzofuran-based Chalcone | HT-29 | IC50 = 7.76 µM | [9] |

| Benzofuran-oxadiazole hybrid | A549 (Lung Cancer) | IC50 = 6.3 µM | [15] |

| Fluorinated Dihydrobenzofuran | HCT116 | IC50 = 19.5 - 24.8 µM | [2] |

Visualizations

Signaling Pathway Diagram

Caption: Inhibition of the NF-κB signaling pathway by a chalcone derivative.

Experimental Workflow Diagram

Caption: Synthetic workflow for bioactive chalcones and pyrazolines.

References

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature [scielo.org.za]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Synthesis and biological evaluation of chalcone derivatives (mini review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sphinxsai.com [sphinxsai.com]

- 13. thepharmajournal.com [thepharmajournal.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Development of Antimicrobial Agents from 2,3-Dihydrobenzofuran-5-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for synthesizing and evaluating the antimicrobial potential of novel agents derived from 2,3-dihydrobenzofuran-5-carboxaldehyde. This document outlines detailed experimental protocols, summarizes quantitative antimicrobial activity data, and visualizes key experimental workflows and proposed mechanisms of action. The emergence of multidrug-resistant pathogens necessitates the exploration of new chemical scaffolds, and derivatives of 2,3-dihydrobenzofuran (B1216630) represent a promising avenue for the development of next-generation antimicrobial agents.

Data Presentation: Antimicrobial Activity of 2,3-Dihydrobenzofuran Derivatives

The antimicrobial efficacy of synthesized compounds is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for various benzofuran (B130515) derivatives against a panel of clinically relevant bacteria and fungi.

Table 1: Antibacterial Activity of Benzofuran Derivatives (MIC in µg/mL)

| Compound ID | Derivative Type | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Bacillus subtilis | Escherichia coli | Salmonella typhimurium | Reference |

| BFD-1 | Hydrophobic analog | - | - | 0.39-3.12 (MIC80) | 0.39-3.12 (MIC80) | - | [1][2][3] |

| BFD-2 | Benzofuran-5-ol deriv. | - | - | 0.78-3.12 (MIC80) | - | - | |

| BFD-3 | Compound 1 | 12.5 | - | - | 25 | 12.5 | |

| BFD-4 | Compound 2 | 25 | - | - | - | - | |

| BFD-5 | M5a | - | - | - | - | - | [3] |

| BFD-6 | M5g | - | - | - | - | - | [3] |

| BFD-7 | Dihydroxybenzaldehyde | 500 (MIC50) | - | - | - | - | [4] |

Table 2: Antifungal Activity of Benzofuran Derivatives (MIC in µg/mL)

| Compound ID | Derivative Type | Candida albicans | Penicillium italicum | Colletotrichum musae | Reference |

| BFD-8 | M5i | 25 | - | - | [3] |

| BFD-9 | M5k | 25 | - | - | [3] |

| BFD-10 | M5l | 25 | - | - | [3] |

| BFD-11 | Compound 5 | - | 12.5 | 12.5-25 | |

| BFD-12 | Compound 6 | - | 12.5 | 12.5 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of antimicrobial derivatives from this compound and for the evaluation of their antimicrobial activity.

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes the synthesis of Schiff bases via the condensation of this compound with various primary amines.

Materials:

-

This compound

-

Appropriate primary amine (e.g., aniline, substituted anilines, amino acids)

-

Ethanol (B145695) or Methanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Filtration apparatus (Buchner funnel, filter paper)

Procedure:

-

In a round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of ethanol.

-

To this solution, add 1.0 mmol of the selected primary amine.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-